molecular formula C4H6O2 B096588 Methylmalondialdehyde CAS No. 16002-19-0

Methylmalondialdehyde

Cat. No. B096588
CAS RN: 16002-19-0
M. Wt: 86.09 g/mol
InChI Key: VXYSFSCCSQAYJV-UHFFFAOYSA-N
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Description

Methylmalondialdehyde (MMDA) is a compound structurally similar to malondialdehyde (MDA), a product of lipid peroxidation and eicosanoid biosynthesis. MMDA is considered a suitable internal standard for MDA quantification due to its structural similarity, absence from biological matrices, and ease of detection by common methods such as HPLC, GC, and capillary electrophoresis .

Synthesis Analysis

The synthesis of MMDA has been described in detail, with the sodium salt of methyl malondialdehyde (Me-MDA) being synthesized and confirmed for purity and identity using nuclear magnetic resonance and UV spectroscopy. The synthesis process is considered to be more straightforward compared to the synthesis of dideuterated MDA (d2-MDA), which is more complex and limited to detection by GC-MS .

Molecular Structure Analysis

Methylmalondialdehyde has been studied in the context of its structural and electronic properties, including rotational isomerism and geometries. Ab initio molecular orbital theory and semiempirical methods have been used to determine that the cis.trans conformation of methylenemalonaldehyde (MMA), a related compound, is the most stable. The conformational equilibrium of MMA can be influenced by solvent, which may also be relevant for MMDA .

Chemical Reactions Analysis

MMDA has been evaluated as an internal standard for MDA determinations, with its reactivity and stability being important factors. The compound's suitability for this role has been demonstrated in rat brain homogenate samples, where it was used alongside MDA for capillary zone electrophoresis with UV detection . Additionally, the reactivity of formaldehyde with proteins, which can add as methylol groups to various functional groups, may provide insights into the reactivity of MMDA, given its aldehyde group .

Physical and Chemical Properties Analysis

The physical and chemical properties of MMDA are inferred from its use as an internal standard and its detection methods. The compound's detectability by HPLC, GC, and capillary electrophoresis suggests it has suitable volatility and stability for these analytical techniques. The limits of detection for MMDA and MDA using capillary zone electrophoresis have been reported, indicating the sensitivity of the methods for these compounds .

Scientific Research Applications

  • Lipid Peroxidation Assessment : Methylmalondialdehyde is used as a measure of lipid peroxidation, particularly in the assessment of oxidative stress. It is commonly analyzed through techniques like the thiobarbituric acid (TBARS) assay, with improved specificity offered by methods involving chromogenic agents like 1-methyl-2-phenylindole (Siddique, Ara, & Afzal, 2012).

  • Organic Synthesis : Methylmalondialdehyde serves as a reactive equivalent in organic synthesis, particularly in asymmetric conjugate addition reactions. This has implications for creating chiral building blocks in synthetic chemistry (Kano et al., 2011).

  • Analytical Chemistry : Its utility as an internal standard in analytical techniques, like capillary electrophoresis, is significant for quantifying free and total malondialdehyde in biological samples (Paroni, Fermo, & Cighetti, 2002).

  • Nuclear Magnetic Resonance (NMR) Studies : Methylmalondialdehyde has been studied using proton magnetic resonance to understand the configurations of vinylcarbonyl compounds, contributing to the field of structural chemistry (Shapet'ko et al., 1966).

  • Biomarker Research : It plays a role in biomarker research, especially in the context of DNA methylation and its relevance in disease states and exposures to noxious substances (Houseman et al., 2012).

  • Protein Modification Studies : The study of formaldehyde-induced modifications in proteins uses methylmalondialdehyde as a reference, which is crucial for understanding the interactions of formaldehyde with biological molecules (Metz et al., 2006).

  • Synthesis of Amines : In the field of organic chemistry, it is instrumental in the synthesis of N-methyl- and N-alkylamines through reductive amination processes, impacting the production of various chemicals (Senthamarai et al., 2018).

  • Mutagenicity Studies : Research into the mutagenicity of malondialdehyde in bacterial systems has explored derivatives like alpha-methylmalondialdehyde, contributing to our understanding of chemical mutagens (Basu, Marnett, & Romano, 1984).

  • Cross-linking in Structured Proteins : Methylmalondialdehyde aids in elucidating the chemistry of formaldehyde cross-linking in structured proteins, thereby advancing knowledge in protein chemistry and structural biology (Tayri-Wilk et al., 2019).

  • Stress Gene Expression : It is involved in the upregulation of stress-related genes in plant biology, particularly in Arabidopsis, in response to oxidative conditions (Weber, Chételat, Reymond, & Farmer, 2004).

Safety And Hazards

According to the safety data sheet, MDA is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It also has acute toxicity, dermal (Category 4), H312. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319. It is suspected of causing cancer (Category 2), H351 .

Future Directions

The future directions of MDA research could involve further exploration of its role as a biomarker of oxidative stress, its high reactivity and toxicity, and its potential protective mechanism . Additionally, the development of advanced techniques for the liquid chromatography (LC) and gas chromatography (GC)-based analysis of MDA in different matrices could be a promising area of future research .

properties

IUPAC Name

2-methylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSFSCCSQAYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166786
Record name Methylmalondialdehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylmalondialdehyde

CAS RN

16002-19-0
Record name Methylmalondialdehyde
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Record name 16002-19-0
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Record name Methylmalondialdehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLMALONDIALDEHYDE
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Synthesis routes and methods

Procedure details

The sodium enolate of methylmalonaldehyde was prepared using methyl formate, sodium methoxide/methanol solution, and propionaldehyde exactly as described by the procedure of Example I. After addition of 5 mL of benzene to this mixture, excess methyl formate was removed by fractional distillation in accordance with Example II. Once the formate ester had been removed, 4.0 mL of N,N-dimethylformamide (spectrophotometric grade) was added to the mixture and distillative removal of methyl alcohol and most of the benzene was accomplished as outlined in the procedure of Example II. After allowing the mixture of the sodium enolate of methylmalonaldehyde in DMF to cool to room temperature, 1.00 mL (11.0 mmoles) of 1-bromopropane (purchased from Aldrich Chemical Co., Milwaukee, Wisc.) was added. This mixture was then stirred at 62° C. (oil bath temperature), while being maintained under a nitrogen atmosphere, for 18 hours. Isolation of the product as described in the procedure of Example II, followed by evaporative distillation, afforded 350 mg (82% yield) of 2-methyl-3-propoxypropenal: boiling point 60°-68° C. (bath temperature, 0.25 mm). The proton NMR spectrum of this vinylogous ester exhibited a singlet at δ9.15 (CHO), a quartet (J=1.5 Hz) at δ6.94 (vinyl H), a triplet (J=6.5 Hz) at δ4.1 (CH2O), a doublet (J=1.5 Hz) at δ1.72 (vinyl CH3), and a triplet (J=7 Hz) at δ1.02 (CH3CH2).
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sodium methoxide methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
AW Czarnik, NJ Leonard - The Journal of Organic Chemistry, 1981 - ACS Publications
The assignment of the guanine-methylmalondialdehyde adduct as the “linear” isomer (3a), rather than the “bent” isomer (6), was made initially on the basis of UV simi-larities to model …
Number of citations: 12 pubs.acs.org
V Nair, DE Vietti, CS Cooper - Journal of the American Chemical …, 1981 - ACS Publications
… The substituted compound that best fulfilled these requirements was methylmalondialdehyde (MMDA). This was prepared by a modified literature procedure involving the Vilsmeier-…
Number of citations: 147 pubs.acs.org
M Giera, H Lingeman, WMA Niessen - Chromatographia, 2012 - Springer
… extraction (SPE), incorporating methylmalondialdehyde as internal standard, was applied to … MDA malondialdehyde, MeMDA methylmalondialdehyde, HNE hydroxynonenal, 8-iso PGF …
Number of citations: 226 link.springer.com
J Urošević, M Mitić, B Arsić… - Journal of the Serbian …, 2022 - doiserbia.nb.rs
… The first fraction (56–110 C)/30 mmHg was triethyl orthoformate (around 5 kg), which can be used again, and the second was methylmalondialdehyde tetraethyl acetyl as the main …
Number of citations: 1 doiserbia.nb.rs
DJ Pietrzyk, J Stodola - Analytical Biochemistry, 1981 - Elsevier
Purification of 1:1 adducts (enaminals) formed from the reaction of methyl esters of amino acids with either malondialdehyde or methylmalondialdehyde was accomplished by …
Number of citations: 9 www.sciencedirect.com
NN Shapet'ko, AV Kessenikh, AP Skoldinov… - Theoretical and …, 1966 - Springer
… Analysis of the spin-spin interaction constants and the chemical shifts leads to the conclusion that the molecules of methyl cisand trans-B-chlorovinyl ketone, methylmalondialdehyde, …
Number of citations: 14 link.springer.com
CS Cooper - 1981 - search.proquest.com
… with malondialdehyde and methylmalondialdehyde were … The studies showed that methylmalondialdehyde behavior is … Adenosine was found to react with methylmalondialdehyde …
Number of citations: 2 search.proquest.com
AK Basu, LJ Marnett, LJ Romano - Mutation Research/Fundamental and …, 1984 - Elsevier
Malondialdehyde (MDA), an in vivo metabolite of lipid peroxidation and prostaglandin biosynthesis, is mutagenic in Salmonella typhimurium. It is a reactive electrophile that can form …
Number of citations: 77 www.sciencedirect.com
C Douny, A Tihon, P Bayonnet, F Brose… - Food Analytical …, 2015 - Springer
… The developed method used methylmalondialdehyde (MeMDA) as internal standard (Claeson et … Methylmalondialdehyde was used as internal standard for quantification. Results were …
Number of citations: 50 link.springer.com
A Gomez-Sanchez, I Maya, I Hermosín - Carbohydrate Research, 1990 - Elsevier
2-Amino-2-deoxy-d-glucose hydrochloride reacted with the sodium salts of malondialdehyde (7) and methylmalondialdehyde (8) to give 2-deoxy-2-[(3-oxo-1-propen-1-yl)amino]-a,β-d-…
Number of citations: 10 www.sciencedirect.com

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